N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenoxy)propanamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenoxy)propanamide is a synthetic amide derivative characterized by a 3,4-dimethoxyphenethylamine backbone linked to a propanamide chain substituted with a 4-fluorophenoxy group. Below, we systematically compare its structural, synthetic, and physicochemical properties with similar compounds.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO4/c1-13(25-16-7-5-15(20)6-8-16)19(22)21-11-10-14-4-9-17(23-2)18(12-14)24-3/h4-9,12-13H,10-11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEXGUCFPFXBFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC(=C(C=C1)OC)OC)OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenoxy)propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,4-dimethoxyphenylacetic acid: This can be achieved through the methylation of 3,4-dihydroxyphenylacetic acid using dimethyl sulfate in the presence of a base such as potassium carbonate.
Formation of 3,4-dimethoxyphenylacetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.
Synthesis of this compound: The acyl chloride is reacted with 2-(4-fluorophenoxy)propanamide in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The dimethoxyphenyl group can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenoxy)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural differences among analogues lie in their substituents and core heterocycles. The following table summarizes critical parameters:
Key Observations :
Physicochemical Properties
Limited data are available, but critical points include:
- Melting Points : Rip-B melts at 90°C , whereas the target compound’s melting point is unspecified. Higher molecular weight compounds (e.g., Brufalgin, MW 369.51) may exhibit higher melting points.
- Solubility : The 3,4-dimethoxy groups in all compounds enhance water solubility, but bulky substituents (e.g., biphenyl in ) could counteract this.
Pharmacological Implications (Speculative)
- Fluorine Substituents : The 4-fluoro group in the target compound and oxadiazole derivative may improve metabolic stability and bioavailability .
- Heterocycles : The oxadiazole ring could enhance binding affinity to enzymes or receptors via π-π interactions .
- Bulkier Analogues : Compounds like the biphenyl derivative may exhibit improved target specificity but reduced blood-brain barrier penetration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
